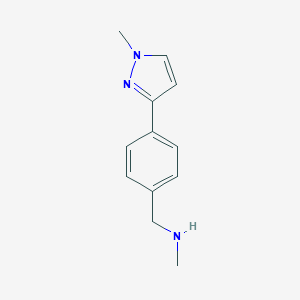

N-甲基-4-(1-甲基-1H-吡唑-3-基)苯甲胺

描述

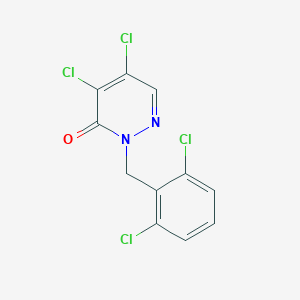

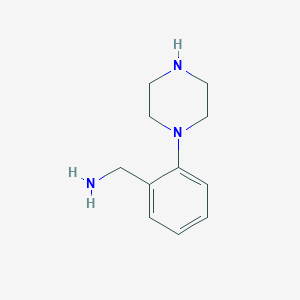

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine is a chemical compound that belongs to the class of organic compounds known as benzylamines. These are organic compounds containing a benzylamine moiety, a benzene ring attached to an amine group. This section will explore the synthesis, molecular structure analysis, chemical reactions, and properties of this compound.

Synthesis Analysis

The synthesis of compounds related to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine often involves multi-step reactions, starting from basic benzylamine derivatives. For instance, pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines, which share a similar core structure, are synthesized from related benzylamine derivatives through reactions with active methylene compounds (Abdelhamid et al., 2007). These syntheses involve elucidation through elemental analysis and spectral data.

Molecular Structure Analysis

The molecular structure of benzylamine derivatives, including those similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine, often features complex hydrogen bonding and crystalline forms. For example, the study of hydrogen-bonded chains and sheets in related compounds provides insights into their solid-state structure and potential interactions (Portilla et al., 2007).

Chemical Reactions and Properties

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine and its derivatives participate in various chemical reactions, demonstrating a range of chemical properties. For example, the catalytic activities of copper (II) complexes with similar ligands show the significance of ligand structure in controlling complex formation and reactivity (Bouabdallah et al., 2007).

Physical Properties Analysis

The physical properties of compounds like N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine can be inferred from related chemical studies. For instance, the synthesis and characterization of similar pyrazole derivatives involve detailed analysis using techniques like FT-IR, NMR, and X-ray crystallography, revealing information about their physical state and stability (Kumara et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, can be deduced from the synthesis and reaction mechanisms of related compounds. Studies on tripodal ligands similar to N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine reveal insights into their reactivity, particularly in oxidation reactions and complex formation with metals (Bouabdallah et al., 2007).

科学研究应用

-

Pharmaceutical Applications

- Pyrazole derivatives have a wide range of physiological and pharmacological activities. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Antifungal Activity

-

Organic Synthesis

- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

- These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Protein Kinase Inhibitors

- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound similar to “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine”, was described .

- This compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

- The inhibitory potency of the title compound was evaluated .

-

Antileishmanial Activity

- A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound similar to "N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine" .

- The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .

-

Antimalarial Evaluation

-

Protein Kinase Inhibitors

- The synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a compound similar to “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine”, was described .

- This compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .

- The inhibitory potency of the title compound was evaluated .

-

Organic and Medicinal Synthesis

- 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

- These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

-

Agrochemistry and Coordination Chemistry

-

Antitumor Activity

未来方向

The future directions for the research and development of “N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine” are promising. For instance, it has been suggested that pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Furthermore, the compound is available for purchase for proteomics research applications .

属性

IUPAC Name |

N-methyl-1-[4-(1-methylpyrazol-3-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-13-9-10-3-5-11(6-4-10)12-7-8-15(2)14-12/h3-8,13H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCGPKUAXCMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NN(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640193 | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzylamine | |

CAS RN |

179873-47-3 | |

| Record name | N-Methyl-4-(1-methyl-1H-pyrazol-3-yl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B66606.png)

![3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B66613.png)

![3-Oxabicyclo[3.1.0]hexane-1-carboxylicacid,4-methyl-2-oxo-,[1S-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B66622.png)